molecular formula C21H27NO2 B11508452 6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11508452
M. Wt: 325.4 g/mol
InChI Key: IKUQDTRLGIRQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes ethoxy groups at the 6 and 7 positions and an ethylphenyl group at the 1 position of the tetrahydroisoquinoline core

Preparation Methods

The synthesis of 6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-diethoxy-1-tetralone and 4-ethylphenylamine.

    Condensation Reaction: The 6,7-diethoxy-1-tetralone undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired tetrahydroisoquinoline product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxy groups, leading to the formation of hydroxyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.

    6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methylphenyl group instead of an ethylphenyl group.

    6,7-Diethoxy-1-(4-isopropylphenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isopropylphenyl group instead of an ethylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

6,7-diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H27NO2/c1-4-15-7-9-16(10-8-15)21-18-14-20(24-6-3)19(23-5-2)13-17(18)11-12-22-21/h7-10,13-14,21-22H,4-6,11-12H2,1-3H3

InChI Key

IKUQDTRLGIRQET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OCC

Origin of Product

United States

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